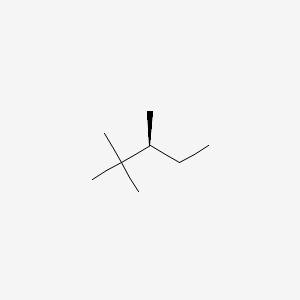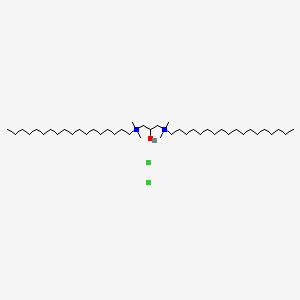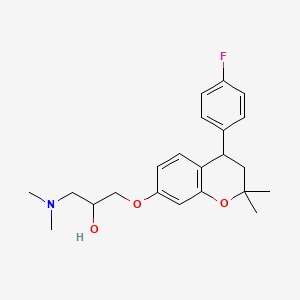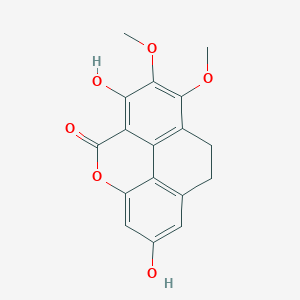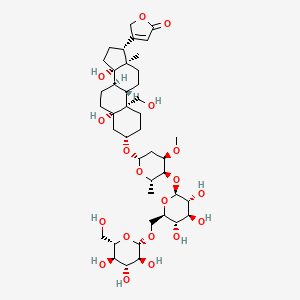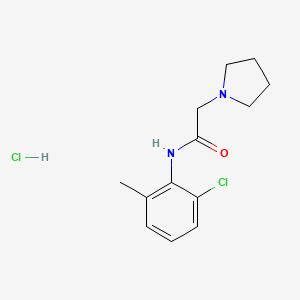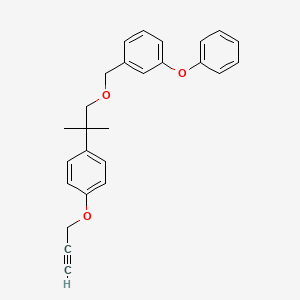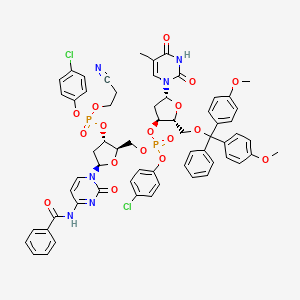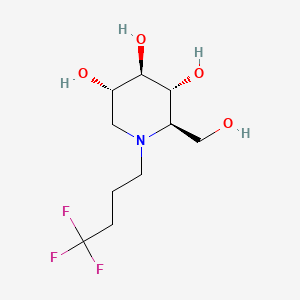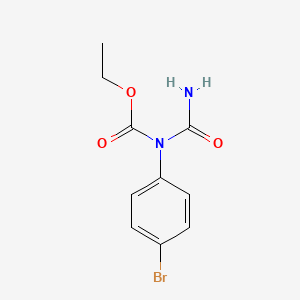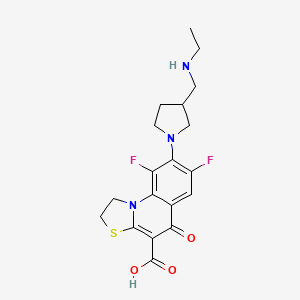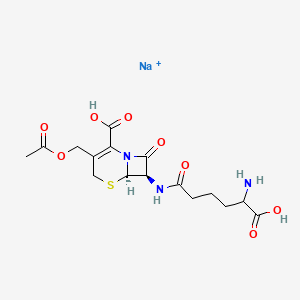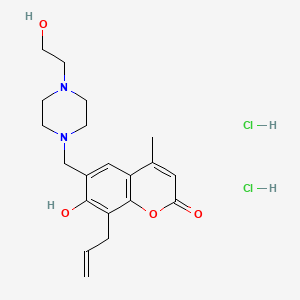
2H-1-Benzopyran-2-one, 7-hydroxy-6-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-4-methyl-8-(2-propenyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 7-hydroxy-6-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-4-methyl-8-(2-propenyl)-, dihydrochloride: is a complex organic compound known for its diverse applications in medicinal chemistry. This compound belongs to the class of benzopyran derivatives, which are known for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-6-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-4-methyl-8-(2-propenyl)-, dihydrochloride typically involves multiple steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate acetophenone derivative under acidic conditions.
Hydroxyethyl Piperazine Addition: The hydroxyethyl piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with an appropriate alkylating agent.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and propenyl groups, leading to the formation of corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols, enhancing the compound’s solubility and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological activities and physicochemical properties.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Medicine
In medicine, the compound is investigated for its pharmacological properties. Studies have shown that it can inhibit certain enzymes and receptors, making it a potential treatment for diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-6-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-4-methyl-8-(2-propenyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. These targets include enzymes, receptors, and ion channels, which play crucial roles in various physiological processes. The compound can modulate the activity of these targets, leading to therapeutic effects such as anti-inflammatory and anticancer activities. The exact pathways involved may include inhibition of enzyme activity, blocking of receptor sites, and modulation of ion channel function.
類似化合物との比較
Similar Compounds
Coumarin: A simpler benzopyran derivative known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that shares structural similarities with the benzopyran core.
Flavonoids: A class of compounds with a similar benzopyran structure, known for their antioxidant and anti-inflammatory properties.
Uniqueness
The uniqueness of 2H-1-Benzopyran-2-one, 7-hydroxy-6-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-4-methyl-8-(2-propenyl)-, dihydrochloride lies in its complex structure, which combines multiple functional groups that contribute to its diverse biological activities. The presence of the hydroxyethyl piperazine moiety and the propenyl group distinguishes it from simpler benzopyran derivatives, enhancing its potential as a therapeutic agent.
特性
CAS番号 |
96567-85-0 |
|---|---|
分子式 |
C20H28Cl2N2O4 |
分子量 |
431.3 g/mol |
IUPAC名 |
7-hydroxy-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-8-prop-2-enylchromen-2-one;dihydrochloride |
InChI |
InChI=1S/C20H26N2O4.2ClH/c1-3-4-16-19(25)15(12-17-14(2)11-18(24)26-20(16)17)13-22-7-5-21(6-8-22)9-10-23;;/h3,11-12,23,25H,1,4-10,13H2,2H3;2*1H |
InChIキー |
NKQHYTXGUOEKKY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2CC=C)O)CN3CCN(CC3)CCO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


